molecular formula C9H12N4 B12509362 2-Isopropylimidazo[1,2-b]pyridazin-6-amine

2-Isopropylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B12509362
M. Wt: 176.22 g/mol
InChI Key: RMDMFZIKIIZVSO-UHFFFAOYSA-N
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Description

2-Isopropylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with an isopropyl group at the 2-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylimidazo[1,2-b]pyridazin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-isopropylimidazole with a suitable pyridazine derivative in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylimidazo[1,2-b]pyridazin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group at the 6-position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted imidazo[1,2-b]pyridazin-6-amine derivatives.

Scientific Research Applications

2-Isopropylimidazo[1,2-b]pyridazin-6-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Isopropylimidazo[1,2-b]pyridazin-6-amine can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms.

    Imidazo[1,2-a]pyrazines: These compounds have a pyrazine ring instead of a pyridazine ring.

    Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyridazine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropyl and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-propan-2-ylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C9H12N4/c1-6(2)7-5-13-9(11-7)4-3-8(10)12-13/h3-6H,1-2H3,(H2,10,12)

InChI Key

RMDMFZIKIIZVSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C(=N1)C=CC(=N2)N

Origin of Product

United States

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